molecular formula C17H29N3O2 B7036955 [1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate

[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate

Cat. No.: B7036955
M. Wt: 307.4 g/mol
InChI Key: MTAJUVURPFJSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate is a complex organic compound that features a piperidine ring, a pyrrole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrrole intermediates, followed by their coupling and subsequent carbamate formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular functions.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [1-[(1-methylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate
  • [1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-butylcarbamate

Uniqueness

[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

IUPAC Name

[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2/c1-3-9-18-17(21)22-14-16-7-5-6-10-20(16)13-15-8-11-19(4-2)12-15/h8,11-12,16H,3-7,9-10,13-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAJUVURPFJSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)OCC1CCCCN1CC2=CN(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.